molecular formula C10H22N2O2 B1382192 tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate CAS No. 1807939-48-5

tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate

Cat. No.: B1382192
CAS No.: 1807939-48-5
M. Wt: 202.29 g/mol
InChI Key: BCXIODCAQHGGLG-MRVPVSSYSA-N
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Description

tert-Butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate is a chiral chemical compound provided under the CAS Registry Number 1807939-48-5 . This molecule, with a molecular formula of C 10 H 22 N 2 O 2 and a molecular weight of 202.29 g/mol, serves as a versatile and high-purity building block in organic synthesis and pharmaceutical research . Its structure features a tert-butyloxycarbonyl (Boc) protecting group, a fundamental tool for the protection of amines in multi-step synthetic sequences, enhancing stability and allowing for selective reactions at other functional sites. The compound's specific (R)-chirality at the stereocenter is critical for research, particularly in the development of novel active compounds where stereochemistry can be a determining factor for biological activity . While the specific research applications for this N-ethyl substituted variant are proprietary, its structural similarity to other well-documented Boc-protected diamines suggests its primary value lies in medicinal chemistry and drug discovery efforts . Researchers utilize such chiral diamines as key intermediates in the synthesis of more complex target molecules, including potential inhibitors for various biological targets . Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. As stock is subject to change, please check availability for your intended project timeline .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-6-12(8(2)7-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXIODCAQHGGLG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H](C)CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135350
Record name Carbamic acid, N-[(1R)-2-amino-1-methylethyl]-N-ethyl-, 1,1-dimethylethyl ester
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Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-48-5
Record name Carbamic acid, N-[(1R)-2-amino-1-methylethyl]-N-ethyl-, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1R)-2-amino-1-methylethyl]-N-ethyl-, 1,1-dimethylethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID701135350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate
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Biological Activity

tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate, commonly referred to as Boc-aminopropanol, is a chiral carbamate derivative with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its structure allows it to function effectively as a protecting group for amines, facilitating selective chemical transformations while preserving amine functionality. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₁₀H₂₂N₂O₂
  • Molecular Weight : 202.29 g/mol
  • IUPAC Name : tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate
  • Appearance : White to off-white solid
  • Boiling Point : 264 °C

Carbamates, including this compound, typically interact with various enzymes and receptors in biological systems. The mechanism generally involves the formation of a carbamic acid intermediate that can inhibit enzyme activity or modulate receptor function.

Target Enzymes and Pathways

  • Enzyme Inhibition : Carbamates can inhibit cytochrome P450 monooxygenases, which are crucial for drug metabolism.
  • Biochemical Pathways : The compound may affect neurotransmitter systems by modulating acetylcholinesterase activity, leading to increased levels of acetylcholine.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityObservations
Enzyme InhibitionEffective against specific E. coli strains at concentrations of 8–32 mg/mL.
CytotoxicityEvaluated on HepG2 cell line; showed variable cytotoxic effects depending on structure modifications.
PharmacokineticsExhibits significant stability under physiological conditions; potential for oral bioavailability.

Case Studies

  • Study on E. coli Inhibition :
    A study investigated the efficacy of SA-linked oligopeptides incorporating this compound against E. coli strains. Results indicated that the compound exhibited notable inhibitory effects on hypersensitive strains but was ineffective against wild-type strains due to substrate efflux pump activity .
  • Cytotoxicity Evaluation :
    Research conducted on HepG2 cells revealed that modifications to the carbamate structure could enhance or reduce cytotoxicity. The study highlighted that while some derivatives were potent inhibitors, they also exhibited significant cytotoxic effects, necessitating careful consideration in therapeutic applications .
  • Pharmacokinetic Studies :
    Investigations into the pharmacokinetics of this compound demonstrated its stability and potential for effective absorption when administered orally. This characteristic is critical for its application in drug formulation .

Scientific Research Applications

Medicinal Chemistry

1.1 Precursor for Anticoagulants

One of the most significant applications of tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate is its role as a precursor in the synthesis of Edoxaban, a direct inhibitor of coagulation factor Xa. Edoxaban is marketed under the trade name Lixiana® and is used as an oral anticoagulant for the prevention and treatment of thromboembolic disorders. The synthesis pathway involves the transformation of this compound into various intermediates necessary for the production of Edoxaban, highlighting its importance in developing anticoagulant therapies .

1.2 Potential Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit promising pharmacological activities. For instance, studies on related carbamates suggest potential applications as enzyme inhibitors, which could be beneficial in treating various conditions linked to enzyme dysregulation .

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of this compound has been optimized to enhance yield and purity. Recent patents describe methods that utilize neutral forms of starting materials, resulting in improved reaction conditions and higher product yields compared to traditional methods that require careful control over reagent addition .

2.2 Chemical Characteristics

The compound has a molecular formula of C10H22N2O2, with notable physical properties such as a boiling point of 264 °C and a density of 0.984 g/cm³ . These characteristics make it suitable for various chemical reactions and formulations.

Case Studies and Research Findings

3.1 Case Study: Synthesis Optimization

A detailed study focused on optimizing the synthesis process for this compound demonstrated that using neutral reagents significantly reduced viscosity issues during reactions, leading to easier handling and better yields (up to 93%) compared to previous methods . This advancement is crucial for industrial applications where scalability is essential.

3.2 Pharmacological Investigations

Research published in reputable journals has explored the pharmacological profiles of compounds derived from this compound. These studies have investigated their potential as therapeutic agents targeting specific biological pathways, including those involved in cardiovascular diseases and metabolic disorders .

Comparison with Similar Compounds

tert-butyl (S)-(1-aminopropan-2-yl)carbamate (4a)

  • Structure: Lacks the N-ethyl group but retains the Boc-protected aminopropan-2-yl core with (S)-stereochemistry.
  • Synthesis : Achieved in 34% yield over three steps via a biomimetic asymmetric catalysis route .

tert-butyl N-(2-aminoethyl)-N-ethylcarbamate

  • Structure: Shares the Boc and ethyl groups but replaces the aminopropan-2-yl moiety with a linear 2-aminoethyl chain.
  • Molecular Weight : 188.27 g/mol (identical to the target compound due to isomeric differences) .
  • Reactivity: The linear chain may confer higher flexibility but lower stereochemical rigidity compared to the branched aminopropan-2-yl group.

tert-butyl ((S)-2-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propyl)carbamate (17)

  • Structure : Incorporates additional dihydroxy and dimethylbutanamido groups.
  • Synthesis : Derived from N-Boc amine and lactone precursors, with purification via column chromatography .
  • Functional Impact : The hydrophilic dihydroxy groups improve aqueous solubility but complicate purification due to hygroscopicity.

Physicochemical and Reactivity Profiles

Lipophilicity and Solubility

  • Target Compound : The ethyl group increases lipophilicity compared to hydroxylated analogues (e.g., compound 17), favoring membrane permeability in drug delivery .
  • tert-butyl N,N-diallylcarbamate : Allyl groups introduce unsaturation, reducing stability but enabling crosslinking or polymerization .

Stereochemical Impact

  • The (2R) configuration in the target compound contrasts with the (S)-stereoisomer in 4a, which may lead to divergent biological activities or crystallization behaviors .

Stability and Handling

  • tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate: Likely stable under standard Boc deprotection conditions (e.g., HCl/dioxane).
  • Compound 12′ (HCl salt) : Demonstrates hygroscopicity and instability in freebase form, necessitating immediate use post-synthesis .

Q & A

Q. Data Support :

  • reports >95% enantiomeric purity using chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration. For example, and provide triclinic crystal systems (space group P1) with α, β, γ angles and unit cell parameters (e.g., a = 8.471 Å, b = 8.488 Å) .
  • NMR Spectroscopy : Use 1H^1H-1H^1H NOESY to confirm spatial proximity of substituents. For instance, coupling constants (JJ) between adjacent protons in the (2R)-aminopropan-2-yl group validate stereochemistry .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values (e.g., [α]D25_D^{25} = +32° in chloroform) .

Q. Table 1: Crystallographic Parameters from Key Studies

Parameter
Space groupP1P1
Unit cell (Å)a = 8.471, b = 8.488a = 8.469, b = 8.490
Angle γ (°)111.96111.95
Resolution (Å)0.840.82

Advanced: How can researchers resolve contradictions between computational models and experimental crystallographic data for carbamate derivatives?

Methodological Answer:

  • Validate Force Fields : Re-examine DFT (density functional theory) parameters (e.g., B3LYP/6-31G*) against experimental bond lengths and angles. highlights discrepancies in dihedral angles (e.g., 5° deviation in C–N–C–O torsion) .
  • Solvent Effects : Simulate solvent interactions (e.g., PCM models for DCM) to align computed and experimental 1H^1H NMR shifts .
  • Crystallographic Refinement : Use software like SHELXL to re-analyze diffraction data. For example, adjusted thermal parameters (B-factors) to resolve electron density mismatches .

Advanced: What strategies improve the stability of tert-butyl carbamate intermediates during multi-step synthesis under varying pH conditions?

Methodological Answer:

  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent Boc-group hydrolysis. Buffered systems (e.g., phosphate buffer) are recommended .
  • Low-Temperature Storage : Store intermediates at –20°C in anhydrous solvents (e.g., THF or acetonitrile) to minimize degradation .
  • Additive Use : Include radical scavengers (e.g., BHT at 0.1% w/w) to prevent oxidative decomposition during long reactions .

Safety: What are the critical safety considerations when handling tert-butyl carbamate derivatives in aqueous systems?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. and emphasize avoiding skin/eye contact due to potential irritation .
  • Spill Management : Absorb small spills with vermiculite; large spills require evacuation and professional cleanup (per and ) .
  • Waste Disposal : Classify as "special waste" and incinerate at licensed facilities (≥1000°C) to prevent environmental release .

Data Analysis: How should researchers address discrepancies in reported bioactivity data for structurally similar carbamates?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl vs. benzyl groups) using PubChem data () .
  • Assay Standardization : Replicate studies under identical conditions (e.g., IC50_{50} assays at pH 7.4). notes varying results due to buffer composition .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance of reported bioactivity differences across studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate
Reactant of Route 2
tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate

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